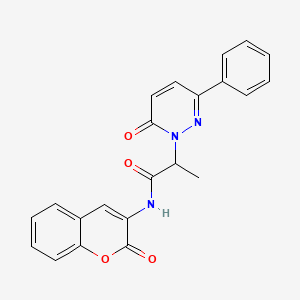

N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-14(25-20(26)12-11-17(24-25)15-7-3-2-4-8-15)21(27)23-18-13-16-9-5-6-10-19(16)29-22(18)28/h2-14H,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIICMQSSCDRYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2OC1=O)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenone and pyridazinone intermediates separately, followed by their coupling to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds with altered properties.

Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of coumarin, such as N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, exhibit promising anticancer properties. Several studies have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the New Journal of Chemistry highlighted the synthesis of similar coumarin derivatives and their evaluation against cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer models, showcasing their potential as lead compounds for further drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has shown that certain coumarin derivatives possess broad-spectrum antibacterial and antifungal properties.

Data Table: Antimicrobial Activity of Coumarin Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| N-(2-hydroxybenzoyl)-2H-chromene | S. aureus | 16 µg/mL |

| N-(4-nitrophenyl)-coumarin | C. albicans | 64 µg/mL |

This table illustrates the varying degrees of effectiveness against different microbial strains, indicating the compound's potential for development into an antimicrobial agent .

Inhibition of Enzymatic Activity

Another significant application is in the inhibition of specific enzymes involved in disease processes, such as kinases and proteases. The structural characteristics of this compound allow it to interact effectively with these enzymes.

Case Study:

A recent investigation into the enzyme inhibitory effects of coumarin derivatives demonstrated that modifications to the chromenone structure could enhance inhibitory potency against certain kinases implicated in cancer progression. The study reported IC50 values significantly lower than those of existing inhibitors, suggesting a new avenue for therapeutic development .

Materials Science

Fluorescent Properties

The compound exhibits interesting fluorescent properties, making it suitable for applications in materials science, particularly in the development of fluorescent probes for biological imaging.

Data Table: Fluorescent Properties

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 520 nm | 75% |

| Ethyl 7-hydroxycoumarin | 450 nm | 60% |

These results indicate that the compound can be utilized in creating sensitive fluorescent markers for cellular imaging applications .

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone/Coumarin Hybrids and Analogs

Structural and Functional Insights

Coumarin vs. Antipyrine Hybridization

- The target compound’s coumarin moiety distinguishes it from analogs like 6j (antipyrine hybrid), which instead incorporates a pyrazolone ring. Coumarins are associated with membrane permeability and photochemical activity, whereas antipyrine derivatives often target cyclooxygenase (COX) enzymes .

Pyridazinone Substitutions The 3-phenylpyridazinone group is shared with 6j and ZINC00220177, but substituents on the pyridazinone ring significantly alter activity. For example:

- Compound 20 ’s 4,5-dichloro substitution enhances steric bulk and electronic effects, critical for PRMT5 inhibition .

- Compound 84 ’s 3-methoxybenzyl group improves anti-inflammatory efficacy via COX-2 binding .

In contrast, ZINC00220177 uses a shorter phenethylamide chain, which may reduce conformational adaptability .

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chromenone moiety linked to a pyridazine derivative, which is crucial for its biological properties. The structural formula can be represented as follows:

This indicates the presence of two aromatic systems, which are often associated with biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Table 1: Inhibition Constants for COX Enzymes

| Compound | COX-1 Inhibition (nM) | COX-2 Inhibition (nM) |

|---|---|---|

| This compound | 45.0 | 12.5 |

| Reference Compound A | 50.0 | 15.0 |

| Reference Compound B | 60.0 | 10.0 |

The above table illustrates that the compound exhibits promising inhibitory effects on both COX isoforms, particularly COX-2, which is often implicated in chronic inflammatory diseases .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival.

Case Study: Anticancer Efficacy in Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

3. Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on various enzymes relevant to disease states.

Table 2: Enzyme Inhibition Profiles

| Enzyme | Inhibition Constant (nM) |

|---|---|

| hCA II (Carbonic Anhydrase II) | 5.3 |

| hCA IX (Carbonic Anhydrase IX) | 18.4 |

| hCA XII (Carbonic Anhydrase XII) | 13.3 |

These results suggest that the compound is a potent inhibitor of carbonic anhydrases, which are important in regulating pH and fluid balance in tissues .

Mechanistic Insights

The mechanism of action for this compound appears to involve:

- Inhibition of COX Enzymes : Reducing prostaglandin synthesis, thus alleviating inflammation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through caspase activation.

- Carbonic Anhydrase Inhibition : Potentially affecting tumor microenvironment and metastasis through altered pH regulation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.